![molecular formula C10H9N3O2S2 B4977529 N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B4977529.png)
N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-furamide
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Description
Synthesis Analysis
The synthesis of 1,3,4-thiadiazoline derivatives, closely related to the compound of interest, involves various synthetic methods. These heterocyclic compounds are primarily obtained from the cyclization reactions of thiosemicarbazone under diverse conditions. Their synthesis focuses on generating compounds with significant biological activities against various microbial strains (Yusuf & Jain, 2014).
Molecular Structure Analysis
1,3,4-Thiadiazole derivatives demonstrate a broad spectrum of pharmacological activities, attributed to their unique molecular structure. These activities are influenced by the presence of -S-C=N- and -CO–NH- moieties. The structural modifications in thiadiazolines and related compounds enhance their activity profile, making them valuable in medicinal chemistry (Lelyukh et al., 2023).
Chemical Reactions and Properties
The reactivity of thiadiazolines involves interactions with C- and N-nucleophiles, leading to the formation of a wide range of compounds including amides, pyrrolones, and furopyridines. These reactions are dependent on the initial reagents' structure, the nucleophilic agent's strength, and the conditions of the reaction (Kamneva et al., 2018).
Physical Properties Analysis
Although specific studies on the physical properties of N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-furamide are not directly mentioned, the physical properties of thiadiazoline derivatives and similar compounds can be inferred through synthesis and molecular analysis. These properties include melting points, solubility, and crystalline structure, which are critical for their applications in various fields.
Chemical Properties Analysis
The chemical properties of thiadiazoline derivatives are characterized by their significant biological activities, which include antimicrobial, antitubercular, and anticancer effects. These properties result from the thiadiazoline core and the structural modifications applied to enhance their biological activity (GobalaKrishnan et al., 2019).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S2/c1-2-6-16-10-13-12-9(17-10)11-8(14)7-4-3-5-15-7/h2-5H,1,6H2,(H,11,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFQODJGOZLIPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(S1)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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